2-Methoxy-4,5-dimethylbenzenesulfonyl chloride 2-Methoxy-4,5-dimethylbenzenesulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 90416-52-7
VCID: VC7809641
InChI: InChI=1S/C9H11ClO3S/c1-6-4-8(13-3)9(5-7(6)2)14(10,11)12/h4-5H,1-3H3
SMILES: CC1=CC(=C(C=C1C)S(=O)(=O)Cl)OC
Molecular Formula: C9H11ClO3S
Molecular Weight: 234.7 g/mol

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride

CAS No.: 90416-52-7

Cat. No.: VC7809641

Molecular Formula: C9H11ClO3S

Molecular Weight: 234.7 g/mol

* For research use only. Not for human or veterinary use.

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride - 90416-52-7

Specification

CAS No. 90416-52-7
Molecular Formula C9H11ClO3S
Molecular Weight 234.7 g/mol
IUPAC Name 2-methoxy-4,5-dimethylbenzenesulfonyl chloride
Standard InChI InChI=1S/C9H11ClO3S/c1-6-4-8(13-3)9(5-7(6)2)14(10,11)12/h4-5H,1-3H3
Standard InChI Key FQEJULWDCYVGCA-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)S(=O)(=O)Cl)OC
Canonical SMILES CC1=CC(=C(C=C1C)S(=O)(=O)Cl)OC

Introduction

Chemical and Physical Properties

2-Methoxy-4,5-dimethylbenzenesulfonyl chloride is a white to off-white crystalline solid at room temperature. Its molecular structure features a benzene ring substituted with methoxy (-OCH3_3), two methyl (-CH3_3), and a sulfonyl chloride (-SO2_2Cl) group at positions 2, 4, 5, and 1, respectively . The compound’s InChIKey (FQEJULWDCYVGCA-UHFFFAOYSA-N) and SMILES (CC1=CC(=C(C=C1C)S(=O)(=O)Cl)OC) provide unambiguous identifiers for computational and experimental studies .

Table 1: Key Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC9H11ClO3S\text{C}_9\text{H}_{11}\text{ClO}_3\text{S}
Molecular Weight234.7 g/mol
DensityNot reported-
Melting PointNot reported-
Boiling PointNot reported-
SolubilityReacts with polar solvents
Storage ConditionsRoom temperature, dry environment

The compound’s reactivity with nucleophiles, such as amines, facilitates the formation of sulfonamides, which are pivotal in medicinal chemistry. Its stability under ambient conditions makes it suitable for long-term storage in research laboratories .

Synthesis Methods

The synthesis of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride typically involves a two-step process: sulfonation followed by chlorination.

Sulfonation of 2-Methoxy-4,5-dimethylbenzene

The precursor, 2-methoxy-4,5-dimethylbenzene, undergoes sulfonation using agents like chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) or sulfur trioxide (SO3\text{SO}_3). This step introduces the sulfonic acid group (-SO3_3H) to the aromatic ring, yielding 2-methoxy-4,5-dimethylbenzenesulfonic acid. Reaction conditions (temperature, stoichiometry) critically influence yield, with excess sulfonating agents often required for completeness.

Chlorination of the Sulfonic Acid

The sulfonic acid intermediate is subsequently treated with chlorinating agents such as thionyl chloride (SOCl2\text{SOCl}_2) or phosphorus pentachloride (PCl5\text{PCl}_5). This step replaces the hydroxyl group of the sulfonic acid with a chloride atom, producing the final sulfonyl chloride. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis.

Table 2: Representative Synthesis Conditions

StepReagentsTemperatureYield
SulfonationChlorosulfonic acid0–5°C60–70%
ChlorinationThionyl chlorideReflux85–90%

Reactivity and Applications

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO2_2Cl) is highly electrophilic, enabling reactions with:

  • Amines: Forms sulfonamides (RSO2NR2\text{RSO}_2\text{NR}'_2), widely used in drug design due to their bioisosteric properties.

  • Alcohols: Produces sulfonate esters (RSO2OR\text{RSO}_2\text{OR}'), employed as alkylating agents .

  • Grignard Reagents: Generates sulfones (RSO2R\text{RSO}_2\text{R}') for material science applications.

Pharmaceutical Applications

Recent studies highlight its role in synthesizing protein degrader building blocks . For example, sulfonamide derivatives of this compound have been explored as E3 ubiquitin ligase recruiters in PROTAC (Proteolysis-Targeting Chimera) molecules .

Industrial Uses

The compound serves as an intermediate in agrochemicals and dyes, leveraging its ability to introduce sulfonyl groups into complex molecules.

HazardPrecautionary Measures
Skin irritationWear nitrile gloves
Eye damageUse chemical splash goggles
Moisture sensitivityStore with desiccants

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator